REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].Br[C:8](C)(C)[C:9]([NH:11][C:12]([CH3:15])([CH3:14])[CH3:13])=O.C[CH2:19][O:20]CC.[CH2:23]1COCC1>>[C:12]([NH:11][C:9]([CH3:8])([CH3:23])[C:19]([O:4][C:2]([CH3:5])([CH3:3])[CH3:1])=[O:20])([CH3:13])([CH3:14])[CH3:15] |f:0.1|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.666 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)NC(C)(C)C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with satd
|
Type
|
CUSTOM
|
Details
|
NH4Cl, the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The crude isolate
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel FCC (3% MeOH in DCM)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(C(=O)OC(C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 365 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |